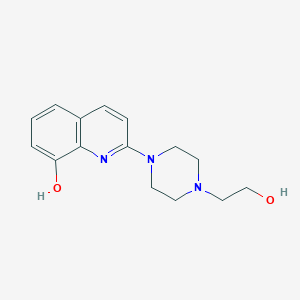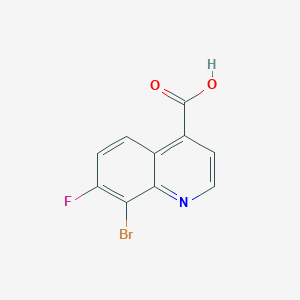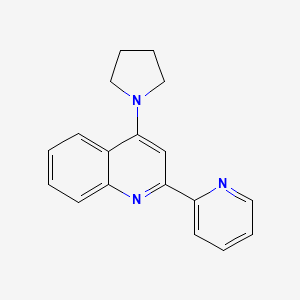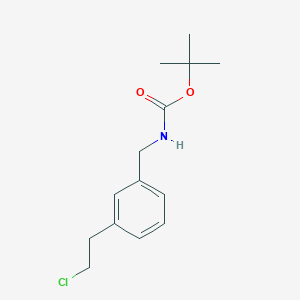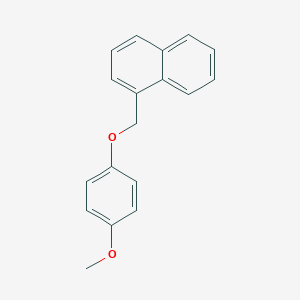![molecular formula C15H16N2O3 B11850101 Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate CAS No. 34086-67-4](/img/structure/B11850101.png)
Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a heterocyclic compound that belongs to the pyrroloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the methylation of 7-chloro-4-hydroxy-3-(2-pnthalimidoethyl)-2-quinolone followed by the removal of the phthaloyl group. Cyclization of the 3-(2-acetamidoethyl) derivative, followed by hydrolysis, yields the desired pyrroloquinoline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
Types of Reactions
Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
科学研究应用
Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用机制
The mechanism of action of Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
Pyrazolo[3,4-b]pyridine derivatives: Investigated as TRK inhibitors with potential anticancer properties.
Uniqueness
Ethyl 7-methoxy-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its methoxy and ethyl ester groups contribute to its unique properties compared to other pyrroloquinoline derivatives.
属性
CAS 编号 |
34086-67-4 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC 名称 |
ethyl 7-methoxy-1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-15(18)17-8-11-6-10-7-12(19-2)4-5-13(10)16-14(11)9-17/h4-7H,3,8-9H2,1-2H3 |
InChI 键 |
QORVDCOTIUBCLQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CC2=C(C1)N=C3C=CC(=CC3=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


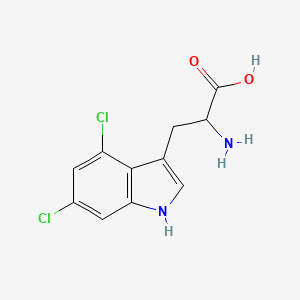


![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)
![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)
